molecular formula C21H28O2 B14758557 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B14758557
M. Wt: 312.4 g/mol
InChI Key: NUIRGQLBGQXCGH-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol is an organic compound with the molecular formula C21H27NO2. It is a derivative of phenol and is known for its antioxidant properties. This compound is used in various industrial applications, including as a stabilizer for plastics and as an additive in fuels and lubricants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group. This donation neutralizes free radicals, preventing oxidative damage to other molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits lipid peroxidation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol is unique due to its specific molecular structure, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its ability to effectively neutralize free radicals and prevent oxidative damage makes it a valuable compound in various applications .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C21H28O2/c1-20(2,3)17-12-15(11-14-7-9-16(22)10-8-14)13-18(19(17)23)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3

InChI Key

NUIRGQLBGQXCGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=C(C=C2)O

Origin of Product

United States

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